Guanylin

Description

Propriétés

Numéro CAS |

140653-38-9 |

|---|---|

Formule moléculaire |

C60H94N16O22S4 |

Poids moléculaire |

1519.8 g/mol |

Nom IUPAC |

(4S)-4-[[(2R)-2-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-5-[[(2S,3S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C60H94N16O22S4/c1-8-25(2)44(74-51(88)34(15-16-43(82)83)68-55(92)38(22-100)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33)58(95)72-37(21-99)54(91)66-28(5)48(85)69-35(18-31-11-13-32(79)14-12-31)52(89)65-26(3)47(84)64-27(4)49(86)71-39(23-101)56(93)75-45(29(6)77)57(94)63-20-42(81)67-40(24-102)60(97)98/h11-14,25-30,33-40,44-46,62,77-79,99-102H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1 |

Clé InChI |

SULKGYKWHKPPKO-RAJPIYRYSA-N |

SMILES |

CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2 |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2 |

SMILES canonique |

CCC(C)C(C(=O)NC(CS)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C2CCCN2 |

Autres numéros CAS |

140653-38-9 |

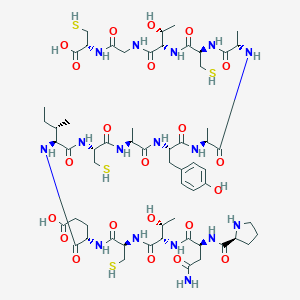

Séquence |

PNTCEICAYAACTGC |

Synonymes |

guanylin |

Origine du produit |

United States |

Foundational & Exploratory

The Guanylin Peptide Family: A Technical Guide to their Discovery and History

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and history of the guanylin peptide family, providing a comprehensive overview of the key experimental methodologies and quantitative data that have shaped our understanding of these important regulatory molecules. The discovery of this compound and its related peptides stands as a prime example of how investigating the pathophysiology of a bacterial toxin can lead to the identification of a novel endogenous signaling system.

A Serendipitous Discovery: From Bacterial Toxin to Endogenous Ligand

The journey to uncover the this compound peptide family began with research into the mechanism of secretory diarrhea caused by heat-stable enterotoxins (STa) produced by pathogenic strains of Escherichia coli.[1][2][3] Scientists observed that STa induced massive intestinal fluid and electrolyte secretion by activating a membrane-bound guanylate cyclase, leading to a surge in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[4][5] This receptor was later identified as guanylate cyclase C (GC-C).[1][6] The high specificity and potency of this interaction led to the hypothesis that an endogenous ligand for this "orphan" receptor must exist.

This hypothesis spurred a search for a native substance that could mimic the action of STa. In 1992, a team led by Mark Currie reported the successful isolation and characterization of a peptide from rat jejunum that activated GC-C in the human colon carcinoma cell line, T84.[7][8] This 15-amino acid peptide was named This compound .[8] Shortly after, the same research group identified a second related peptide from opossum urine, which they named urothis compound (B126073) .[3][9] Urothis compound was found to be a 16-amino acid peptide with significant sequence homology to both this compound and STa.[4]

These discoveries unveiled a novel intestinal paracrine and endocrine system involved in the regulation of fluid and electrolyte balance in the intestine and kidney.[10][11] this compound is predominantly found in the colon, while urothis compound is more abundant in the small intestine.[6][11] The identification of these endogenous ligands for GC-C provided a physiological context for the actions of the bacterial enterotoxins, which essentially hijack this signaling pathway to cause disease.

Experimental Protocols: The Methodologies that Unlocked the this compound System

The discovery and characterization of the this compound peptides were reliant on a series of sophisticated experimental techniques. The following sections detail the core methodologies employed in this field of research.

Peptide Purification and Characterization

The initial isolation of this compound and urothis compound from biological sources was a multi-step process requiring a combination of chromatographic techniques to achieve purification to homogeneity.

The purification of urothis compound from rat urine serves as a representative example of the intricate process involved. The general workflow is outlined below.

Experimental Workflow for Urothis compound Purification

Caption: Workflow for the purification of urothis compound from rat urine.

A detailed breakdown of the purification steps is provided in the table below.

| Step | Method | Stationary Phase/Matrix | Mobile Phase/Eluent | Elution Condition |

| 1. Initial Peptide Capture | Solid-Phase Extraction | C18 Sep-Pak Cartridges | 0.1% Trifluoroacetic Acid (TFA) in water (loading), 40% acetonitrile (B52724) in 0.1% TFA (elution) | Step gradient |

| 2. Size Exclusion Chromatography | Gel Filtration | Sephadex G-25 | 50 mM Ammonium (B1175870) Acetate | Isocratic elution |

| 3. Isoelectric Point Separation | Isoelectric Focusing | Polyacrylamide gel with ampholytes | pH gradient | Separation based on pI |

| 4. High-Resolution Separation | Reverse-Phase HPLC | C18 analytical column | Acetonitrile gradient in 10 mM ammonium acetate | Linear gradient (e.g., 5-25% acetonitrile over 180 min) |

| 5. Final Polishing | Reverse-Phase HPLC | C8 or C4 microbore column | Acetonitrile gradient in 0.1% TFA | Shallow gradient for high purity |

Table 1: Purification Protocol for Urothis compound from Rat Urine. [10][12]

Following purification, the primary structure of the peptides was determined using a combination of techniques:

-

Automated Edman Degradation: This classical method was used to sequentially determine the amino acid sequence from the N-terminus of the purified peptide.[8]

-

Electrospray Mass Spectrometry (ES-MS): This technique provided a precise measurement of the molecular mass of the peptide, confirming the amino acid composition and the presence of post-translational modifications.[8]

Bioactivity Assays

The biological activity of this compound and urothis compound was primarily assessed by their ability to stimulate cGMP production in the T84 human colon carcinoma cell line, which expresses high levels of the GC-C receptor.

This robust and sensitive bioassay was instrumental in monitoring the purification of the peptides and quantifying their activity.

Protocol for T84 Cell cGMP Assay:

-

Cell Culture: T84 cells are cultured to confluence in 24-well plates.

-

Pre-incubation: The cell monolayers are washed and pre-incubated for 10 minutes at 37°C in a buffer (e.g., DMEM with 50 mM HEPES, pH 7.4) containing a phosphodiesterase inhibitor, such as 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent the degradation of cGMP.[11]

-

Stimulation: The cells are then incubated with varying concentrations of the this compound peptide for 30-40 minutes at 37°C.[11][12]

-

Lysis and Extraction: The reaction is terminated by aspirating the medium and adding a cell lysis agent, typically 3% perchloric acid.[11][13]

-

cGMP Quantification: The intracellular cGMP concentration in the cell lysates is measured using a commercial cGMP enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.

Receptor Binding Assays

To confirm that this compound and urothis compound interact directly with the GC-C receptor, competitive radioligand binding assays were performed.

This assay measures the ability of unlabeled this compound peptides to compete with a radiolabeled ligand for binding to the GC-C receptor on T84 cells.

Protocol for Competitive Radioligand Binding Assay:

-

Radioligand: A radiolabeled version of STa (e.g., ¹²⁵I-STa) is used as the high-affinity ligand for the GC-C receptor.

-

Cell Preparation: Confluent monolayers of T84 cells in multi-well plates are used.

-

Competition: The cells are incubated with a constant concentration of ¹²⁵I-STa and increasing concentrations of the unlabeled competitor peptide (this compound or urothis compound).

-

Incubation: The incubation is carried out at a controlled temperature (e.g., 4°C or 37°C) to allow the binding to reach equilibrium.

-

Washing and Detection: The cells are washed to remove unbound radioligand, and the amount of bound radioactivity is quantified using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibitory constant (Ki) or the dissociation constant (Kd) of the unlabeled peptide can be calculated.[4]

Functional Assays of Ion Transport

The physiological consequence of GC-C activation by this compound peptides is the stimulation of intestinal chloride and bicarbonate secretion. This was directly measured using the Ussing chamber technique.

The Ussing chamber allows for the measurement of ion transport across an epithelial monolayer by isolating the apical and basolateral sides and controlling the electrochemical potential difference.

Protocol for Ussing Chamber Experiments:

-

Cell Monolayer Preparation: T84 cells are grown on permeable filter supports until they form a confluent and electrically resistant monolayer.

-

Chamber Mounting: The filter support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments, which are filled with appropriate physiological saline solutions.

-

Short-Circuit Current (Isc) Measurement: The transepithelial voltage is clamped to zero, and the current required to maintain this clamp (the short-circuit current) is measured. The Isc is a direct measure of net ion transport across the epithelium.

-

Peptide Stimulation: this compound or urothis compound is added to the apical (luminal) side of the monolayer, and the change in Isc is recorded. An increase in Isc indicates an increase in anion (primarily Cl⁻) secretion.[14][15]

Quantitative Data Summary

The following tables summarize the key quantitative data that define the interaction of this compound peptides with their receptor and their biological activity.

| Ligand | Receptor | Cell Line | Kd (nM) | Ki (nM) | Reference(s) |

| STa | GC-C | T84 | ~0.1 | 78 ± 38 pM & 4.9 ± 1.4 nM (two-site model) | [1][4] |

| Urothis compound | GC-C | T84 | ~1 | - | [1][16] |

| This compound | GC-C | T84 | ~10 | 19 ± 5 & 1300 ± 500 (two-site model) | [1][4][16] |

Table 2: Binding Affinities of this compound Peptides and STa for the GC-C Receptor.

| Peptide | Assay Condition | EC50 / Potency | Reference(s) |

| Urothis compound | cGMP accumulation (T84 cells, pH 5.0) | ~30 nM for 200-fold increase | [15] |

| cGMP accumulation (T84 cells, pH 8.0) | ~100 nM for 50-fold increase | [15] | |

| Short-circuit current (T84 cells, pH 5.5) | More potent than at pH 7.8 | [14][15] | |

| This compound | cGMP accumulation (T84 cells, pH 5.0) | ~3000 nM for 200-fold increase | [15] |

| cGMP accumulation (T84 cells, pH 8.0) | ~30 nM for 50-fold increase | [15] | |

| Short-circuit current (T84 cells, pH 7.8) | More potent than at pH 5.5 | [14][15] |

Table 3: Biological Activity of this compound and Urothis compound.

The this compound Signaling Pathway

The binding of this compound or urothis compound to the extracellular domain of GC-C triggers a conformational change that activates the intracellular guanylate cyclase domain. This leads to the conversion of GTP to cGMP. The elevated intracellular cGMP levels then activate cGMP-dependent protein kinase II (PKGII), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, leading to chloride and bicarbonate secretion into the intestinal lumen.[6][17][18]

This compound Signaling Pathway

Caption: The canonical this compound signaling pathway in intestinal epithelial cells.

The elucidation of this pathway was a stepwise process, beginning with the observation of STa-induced cGMP production, followed by the identification of GC-C as the receptor, and culminating in the discovery of the endogenous ligands and the downstream effectors like PKGII and CFTR.

Conclusion

The discovery of the this compound peptide family is a testament to the power of basic research in uncovering fundamental physiological processes. What began as an investigation into the molecular basis of a common diarrheal disease led to the identification of a novel hormonal system that plays a critical role in maintaining fluid and electrolyte homeostasis. The detailed experimental protocols and quantitative data presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the this compound/GC-C signaling pathway for a range of gastrointestinal and other disorders.

References

- 1. Mutational landscape of receptor guanylyl cyclase C: Functional analysis and disease-related mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Guanylyl cyclase C agonists regulate progression through the cell cycle of human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urothis compound and this compound peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound stimulation of Cl- secretion in human intestinal T84 cells via cyclic guanosine monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signal transduction pathways via this compound and urothis compound in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities [frontiersin.org]

- 7. Synthesis, biological activity and isomerism of guanylate cyclase C-activating peptides this compound and urothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: an endogenous activator of intestinal guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Urothis compound: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Structure and activity of urothis compound and this compound from the intestine and urine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. benchchem.com [benchchem.com]

- 14. Regulation of intestinal urothis compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. researchgate.net [researchgate.net]

- 17. scientificarchives.com [scientificarchives.com]

- 18. scientificarchives.com [scientificarchives.com]

An In-depth Technical Guide to Guanylin Hormone Function in the Intestine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The guanylin peptide family, primarily comprising this compound and urothis compound (B126073), represents a critical signaling system in the vertebrate intestine, essential for maintaining fluid and electrolyte homeostasis.[1] These peptide hormones, secreted by various intestinal epithelial cells, exert their effects predominantly through the activation of the transmembrane receptor guanylate cyclase-C (GC-C). This interaction triggers a cascade of intracellular events, leading to the secretion of chloride and bicarbonate ions and the inhibition of sodium absorption, thereby driving water into the intestinal lumen.[2][3] Dysregulation of this pathway is implicated in various gastrointestinal disorders, including constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC), making the this compound system a key target for therapeutic intervention. This guide provides a comprehensive overview of the molecular mechanisms, quantitative data on physiological responses, and detailed experimental protocols for studying this compound hormone function in the intestine.

Core Signaling Pathway: The this compound/GC-C Axis

This compound and its analogue urothis compound are the primary endogenous ligands for the GC-C receptor, which is densely expressed on the apical membrane of intestinal enterocytes.[4][5] The binding of these peptides to GC-C initiates a signaling cascade that is central to the regulation of intestinal fluid and electrolyte transport.

1.1. Molecular Mechanism of Action

The canonical signaling pathway proceeds as follows:

-

Ligand Binding and Receptor Activation: this compound or urothis compound binds to the extracellular domain of GC-C. This binding event induces a conformational change in the receptor, activating its intracellular guanylate cyclase domain.[4]

-

Second Messenger Production: The activated guanylate cyclase catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4][5]

-

Downstream Effector Activation: The accumulation of intracellular cGMP leads to the activation of two primary downstream effectors:

-

cGMP-dependent protein kinase II (PKGII): This kinase phosphorylates and activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), a chloride and bicarbonate channel.[2][3] PKGII also phosphorylates and inhibits the Na+/H+ exchanger 3 (NHE3), which is a primary route for sodium absorption in the intestine.

-

cAMP-activated protein kinase (PKA): cGMP can indirectly activate PKA by inhibiting phosphodiesterase 3 (PDE3), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP). Increased cAMP levels then activate PKA, which can also phosphorylate and further activate CFTR.[6]

-

-

Ion and Fluid Secretion: The activation of CFTR leads to the efflux of chloride (Cl-) and bicarbonate (HCO3-) ions into the intestinal lumen. Concurrently, the inhibition of NHE3 reduces the absorption of sodium (Na+) from the lumen. This net movement of ions creates an osmotic gradient that drives water secretion into the intestinal lumen.[2][3]

1.2. Visualization of the Signaling Pathway

Caption: this compound/GC-C signaling pathway in intestinal epithelial cells.

Quantitative Data on this compound-Mediated Intestinal Responses

The physiological effects of this compound and urothis compound have been quantified in various experimental models. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinities (Ki) of this compound and Urothis compound for GC-C in T84 Cells

| Ligand | Condition (pH) | High Affinity Site (Ki) | Low Affinity Site (Ki) | Reference |

| This compound | 5.0 | ~1900 nM | ~130 µM | |

| This compound | 8.0 | 19 ± 5 nM | 1.3 ± 0.5 µM | |

| Urothis compound | 5.0 | 0.19 nM | 404 nM | [7] |

| Urothis compound | 8.0 | 0.14 nM | 345 nM | [7] |

Table 2: this compound and Urothis compound-Stimulated cGMP Accumulation in T84 Cells

| Ligand Concentration | Condition (pH) | Fold Increase in cGMP (vs. control) | Reference |

| This compound (30 nM) | 8.0 | ~50-fold | [7] |

| Urothis compound (30 nM) | 5.0 | ~200-fold | [7] |

| E. coli ST (50 ng for 2h) | Not specified | >1,000-fold | [8] |

Table 3: Urothis compound-Stimulated Short-Circuit Current (Isc) in T84 Cells

| Ligand Concentration | Change in Isc (µA/cm²) | Reference |

| Urothis compound (1 µM) | Significant increase | [9] |

Table 4: Regional Expression of this compound and Urothis compound mRNA in Mouse Intestine

| Intestinal Region | This compound (Guca2a) Expression | Urothis compound (Guca2b) Expression | Reference |

| Duodenum | Low | High | [10][11] |

| Jejunum | Moderate | High | [10][11] |

| Ileum | High | Moderate | [10][11] |

| Colon | Highest | Low | [10][11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of the this compound hormone system in the intestine.

3.1. Measurement of Intestinal Ion Transport using the Ussing Chamber

The Ussing chamber is a classic electrophysiological technique for measuring transepithelial ion transport.

3.1.1. Experimental Workflow

Caption: Workflow for Ussing chamber experiments.

3.1.2. Detailed Protocol

-

Tissue Preparation:

-

Euthanize the experimental animal (e.g., mouse, rat) according to approved institutional protocols.

-

Excise a segment of the desired intestinal region (e.g., jejunum, colon).

-

Open the segment along the mesenteric border and rinse with ice-cold Ringer's solution.

-

Remove the outer muscle layers by sharp dissection (seromuscular stripping) to isolate the mucosa.[3]

-

-

Ussing Chamber Setup:

-

Mount the isolated intestinal mucosa between the two halves of the Ussing chamber, with the mucosal side facing the apical chamber and the serosal side facing the basolateral chamber.[3]

-

Fill both chambers with equal volumes of pre-warmed (37°C) and gassed (95% O2, 5% CO2) Ringer's solution.

-

Place Ag/AgCl electrodes connected to a voltage clamp amplifier in each chamber to measure the transepithelial potential difference (PD) and pass current.[3]

-

-

Equilibration and Measurement:

-

Allow the tissue to equilibrate for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved. The Isc is the current required to clamp the transepithelial voltage to 0 mV and represents the net active ion transport.[12]

-

Record the baseline Isc.

-

-

Ligand Application and Data Recording:

-

Add a known concentration of this compound or urothis compound to the apical chamber.

-

Continuously record the change in Isc over time until a new stable state is reached.

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) by subtracting the baseline Isc from the peak Isc after ligand addition. The ΔIsc is a measure of the net ion secretion stimulated by the this compound peptide.

-

3.2. In Vivo Intestinal Perfusion for Fluid Secretion Measurement

This technique allows for the measurement of net fluid movement across the intestinal epithelium in a living animal.

3.2.1. Experimental Workflow

Caption: Workflow for in vivo intestinal perfusion.

3.2.2. Detailed Protocol

-

Animal Preparation:

-

Anesthetize the animal (e.g., rat) with an appropriate anesthetic agent.[13]

-

Perform a midline laparotomy to expose the small intestine.[13]

-

Select a segment of the intestine (e.g., 10-15 cm of jejunum) and carefully cannulate both ends with flexible tubing, ensuring blood supply remains intact.[14]

-

-

Perfusion Setup:

-

Connect the inflow cannula to a perfusion pump and the outflow cannula to a collection tube.

-

Maintain the animal's body temperature at 37°C.

-

-

Perfusion and Sample Collection:

-

Perfuse the intestinal segment with a pre-warmed (37°C) isotonic saline solution at a constant flow rate (e.g., 0.2-1.0 mL/min).

-

After an equilibration period, switch to a perfusion solution containing a non-absorbable marker (e.g., 14C-PEG 4000) and the experimental ligand (this compound or urothis compound).

-

Collect the perfusate at timed intervals.

-

-

Measurement and Calculation:

-

Measure the volume and concentration of the non-absorbable marker in the collected perfusate.

-

Calculate the net water flux (Jv) using the following formula: Jv = V_in (1 - [marker]_in / [marker]_out), where V_in is the infusion rate, and [marker]_in and [marker]_out are the marker concentrations in the infused and collected solutions, respectively.

-

3.3. Competitive Radioligand Binding Assay for GC-C Receptor

This assay is used to determine the binding affinity of ligands to the GC-C receptor.

3.3.1. Experimental Workflow

Caption: Workflow for competitive radioligand binding assay.

3.3.2. Detailed Protocol

-

Preparation of Receptor Source:

-

Use intact T84 cells or membrane preparations from cells or tissues known to express GC-C.[7]

-

-

Assay Incubation:

-

In a series of tubes, incubate the receptor source with a fixed concentration of a radiolabeled ligand (e.g., 125I-STa) and increasing concentrations of the unlabeled competitor ligand (this compound or urothis compound).[7][15]

-

Include control tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled ligand).

-

Incubate at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).[15]

-

-

Separation of Bound and Free Ligand:

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Plot the percentage of specific binding against the log concentration of the unlabeled competitor to generate a competition curve.

-

Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]

-

Conclusion

The this compound hormone system is a fundamental regulator of intestinal fluid and electrolyte balance. A thorough understanding of its signaling pathways, the quantitative aspects of its physiological effects, and the experimental methodologies to study it are crucial for advancing our knowledge of intestinal physiology and for the development of novel therapeutics for gastrointestinal disorders. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working in this field. The continued investigation into the nuances of the this compound system, including its potential GC-C independent signaling pathways and its role in other physiological processes, promises to uncover new avenues for therapeutic intervention.

References

- 1. jpp.krakow.pl [jpp.krakow.pl]

- 2. Electrophysiological Approaches for the Study of Ion Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: an endogenous activator of intestinal guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Salt and water homeostasis: urothis compound is a circulating peptide hormone with natriuretic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Marked increase of this compound secretion in response to salt loading in the rat small intestine. | Semantic Scholar [semanticscholar.org]

- 7. Regulation of intestinal urothis compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Urothis compound: structure and activity of a second endogenous peptide that stimulates intestinal guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound and urothis compound are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signal transduction pathways via this compound and urothis compound in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. physiologicinstruments.com [physiologicinstruments.com]

- 13. revistas.unav.edu [revistas.unav.edu]

- 14. ijpsonline.com [ijpsonline.com]

- 15. The evolutionary divergence of receptor guanylyl cyclase C has implications for preclinical models for receptor-directed therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

The Guanylin Signaling Pathway: A Deep Dive into cGMP-Mediated Intestinal Homeostasis

For Immediate Release

This technical guide provides a comprehensive overview of the guanylin signaling pathway, a critical regulator of intestinal fluid and electrolyte balance. Tailored for researchers, scientists, and drug development professionals, this document details the molecular mechanisms, quantitative aspects, and key experimental methodologies pertinent to the pathway's core function: the production of cyclic guanosine (B1672433) monophosphate (cGMP).

Executive Summary

The this compound peptide family, primarily comprising this compound and urothis compound (B126073), orchestrates intestinal fluid secretion and electrolyte homeostasis through a sophisticated signaling cascade. These peptides bind to and activate the transmembrane receptor guanylate cyclase C (GC-C), predominantly expressed on the apical surface of intestinal epithelial cells. This activation triggers the intracellular conversion of guanosine triphosphate (GTP) to cGMP. As a pivotal second messenger, cGMP initiates a series of downstream events, culminating in the activation of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel and the modulation of other ion transporters. This pathway is a key therapeutic target for gastrointestinal disorders, including constipation-predominant irritable bowel syndrome (IBS-C) and chronic idiopathic constipation (CIC). Understanding the nuanced molecular interactions and quantitative parameters of this pathway is paramount for the development of novel therapeutics.

The Core Signaling Pathway

The this compound signaling cascade is a paracrine mechanism initiated by the release of this compound peptides into the intestinal lumen.[1][2]

-

Ligand Binding: this compound and urothis compound, as well as bacterial heat-stable enterotoxins, bind to the extracellular domain of GC-C.[3][4] This binding event induces a conformational change in the receptor.

-

GC-C Activation: The conformational change activates the intracellular guanylate cyclase domain of the GC-C receptor.[5]

-

cGMP Synthesis: The activated GC-C catalyzes the conversion of GTP to cGMP, leading to an accumulation of intracellular cGMP.[1][6] cGMP is the sole second messenger generated by GC-C in this pathway.[7]

-

Downstream Effectors: Intracellular cGMP primarily exerts its effects through three main targets:

-

cGMP-dependent protein kinase II (PKG II): This is the principal mediator in the intestinal epithelium.[2][6][8]

-

cGMP-regulated phosphodiesterases (PDEs): These enzymes, such as PDE3, are inhibited by cGMP, which can lead to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) and cross-activation of Protein Kinase A (PKA).[9][10][11]

-

-

CFTR Activation and Ion Secretion: Activated PKG II (and to some extent PKA) phosphorylates the CFTR, an apical membrane anion channel.[2][8][10][11] This phosphorylation, along with ATP binding, opens the channel, leading to the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen.[1][2][4] The resulting osmotic gradient drives water secretion, hydrating the stool.

-

Inhibition of Sodium Absorption: PKG II also phosphorylates and inhibits the Na+/H+ exchanger type 3 (NHE3), reducing sodium absorption.[6][10][11]

-

Signal Termination: The signaling is attenuated by the action of phosphodiesterases (like PDE5 and PDE10) that hydrolyze cGMP to 5' GMP.[10][11] Additionally, some intracellular cGMP can be actively transported out of the cell by efflux pumps such as MRP4 and MRP5.[7]

Below is a diagram illustrating the this compound signaling pathway.

Caption: The this compound Signaling Pathway in Intestinal Epithelial Cells.

Quantitative Data

The potency and affinity of ligands for GC-C are crucial parameters in understanding the pathway's activation dynamics. The following tables summarize key quantitative data from published studies.

Table 1: Ligand Potency for cGMP Stimulation

| Ligand | Cell Line | pH | EC₅₀ (Concentration for 50% maximal effect) | Reference |

| This compound | T84 | 8.0 | ~10⁻⁸ M | [12] |

| This compound | T84 | 5.0 | ~10⁻⁷ M | [12] |

| Urothis compound | T84 | 5.0 | More potent than at pH 8.0 | [6][12] |

| Urothis compound | T84 | 8.0 | Less potent than at pH 5.0 | [6][12] |

Note: The potency of this compound and urothis compound is pH-dependent. This compound is more potent at a more alkaline pH (8.0), whereas urothis compound is more potent at a more acidic pH (5.0).[6][12]

Table 2: Ligand Binding Affinities for GC-C

| Ligand | Cell Line | pH | Kᵢ (Inhibition Constant) | Reference |

| Urothis compound⁹⁸⁻¹⁰⁹ (High Affinity Site) | T84 | 8.0 | 0.14 nM | [12] |

| Urothis compound⁹⁸⁻¹⁰⁹ (High Affinity Site) | T84 | 5.0 | 0.19 nM | [12] |

| Urothis compound⁹⁸⁻¹⁰⁹ (Low Affinity Site) | T84 | 8.0 | 345 nM | [12] |

| Urothis compound⁹⁸⁻¹⁰⁹ (Low Affinity Site) | T84 | 5.0 | 404 nM | [12] |

Note: Binding assays were performed using competitive displacement of ¹²⁵I-labeled heat-stable enterotoxin (STa).[12]

Experimental Protocols

Investigating the this compound signaling pathway involves a variety of specialized techniques. Below are detailed methodologies for key experiments.

Guanylate Cyclase Activity Assay

This assay measures the enzymatic conversion of GTP to cGMP by GC-C.

Objective: To quantify the production of cGMP from GTP in response to this compound peptide stimulation in cell lysates or purified receptor preparations.

Methodology:

-

Preparation of Cell Lysate/Membrane Fraction:

-

Culture intestinal epithelial cells (e.g., T84, Caco-2) to confluence.[6]

-

Treat cells with this compound, urothis compound, or other agonists for a specified time.

-

Lyse the cells in a hypotonic buffer and homogenize.

-

Isolate the membrane fraction containing GC-C by centrifugation.

-

-

Enzymatic Reaction:

-

Incubate the membrane preparation in a reaction buffer containing:

-

Incubate at 37°C for a defined period (e.g., 10-20 minutes).

-

-

Separation and Quantification of cGMP:

-

Terminate the reaction (e.g., by adding cold EDTA and boiling).

-

Separate the produced [³²P]cGMP from the unreacted [³²P]GTP using sequential column chromatography over Dowex and alumina.[14]

-

Quantify the radioactivity in the cGMP fraction using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific activity of guanylate cyclase (e.g., in pmol cGMP/min/mg protein).

-

Determine kinetic parameters such as Kₘ and Vₘₐₓ.[13]

-

cGMP Immunoassay (ELISA/RIA)

This method quantifies the total amount of cGMP in intact cells or tissue samples.

Objective: To measure the intracellular accumulation of cGMP following stimulation of the this compound pathway.

Methodology:

-

Cell/Tissue Preparation and Stimulation:

-

Seed cells (e.g., T84) in multi-well plates and grow to confluence.

-

Pre-incubate cells with a phosphodiesterase inhibitor.

-

Stimulate with varying concentrations of this compound peptides for a set time at 37°C.

-

-

Sample Lysis and Extraction:

-

Terminate the stimulation and lyse the cells using an appropriate lysis buffer or dilute acid (e.g., 0.1 M HCl).

-

Centrifuge the lysate to pellet cellular debris.

-

-

Quantification using Competitive Immunoassay:

-

Use a commercially available cGMP Enzyme-Linked Immunosorbent Assay (ELISA) or Radioimmunoassay (RIA) kit.[13][14]

-

The principle is a competitive binding assay where cGMP in the sample competes with a labeled cGMP (e.g., acetylated cGMP) for binding to a limited number of anti-cGMP antibody sites.

-

The amount of labeled cGMP bound to the antibody is inversely proportional to the concentration of cGMP in the sample.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cGMP.

-

Determine the cGMP concentration in the samples by interpolating from the standard curve.

-

Normalize the results to the protein concentration of the cell lysate.

-

Ussing Chamber for Measuring Ion Transport

The Ussing chamber is a vital tool for studying epithelial transport physiology by measuring ion movement across an epithelial sheet.[15][16][17]

Objective: To measure changes in short-circuit current (Isc), an indicator of net ion transport, across an intestinal epithelial monolayer in response to this compound pathway activation.

Methodology:

-

Tissue/Cell Monolayer Preparation:

-

Excise a segment of mouse or rat intestine (e.g., colon, jejunum) and place it in ice-cold, oxygenated Ringer's solution.[15][17][18]

-

Carefully strip away the muscle layers to obtain a sheet of mucosa.[16]

-

Alternatively, grow a polarized monolayer of intestinal epithelial cells (e.g., Caco-2, T84) on permeable filter supports.[15][18]

-

-

Mounting in the Ussing Chamber:

-

Mount the intestinal tissue or cell monolayer between the two halves of the Ussing chamber, separating the apical (mucosal) and basolateral (serosal) compartments.[15][16]

-

Fill both compartments with an identical physiological Ringer's solution, maintain at 37°C, and continuously bubble with 95% O₂/5% CO₂.[17]

-

-

Electrophysiological Measurements:

-

Use a voltage-clamp amplifier to maintain the transepithelial potential difference at 0 mV.

-

The current required to do this is the short-circuit current (Isc), which represents the net sum of active ion transport across the epithelium.[15]

-

Record baseline Isc until a stable reading is achieved.

-

-

Experimental Manipulation:

-

Add the this compound peptide agonist to the apical chamber.

-

Record the change in Isc. An increase in Isc typically reflects Cl⁻ and/or HCO₃⁻ secretion.

-

Pharmacological inhibitors can be used to confirm the identity of the transported ions (e.g., bumetanide (B1668049) to block the basolateral Na-K-2Cl cotransporter, or a CFTR inhibitor to block the apical channel).

-

-

Data Analysis:

-

Quantify the change in Isc (ΔIsc) from baseline after agonist addition.

-

Results are typically expressed in µA/cm².

-

Below is a diagram illustrating the Ussing Chamber experimental workflow.

Caption: Workflow for Ussing Chamber Experiments.

Conclusion

The this compound signaling pathway is a finely tuned system essential for maintaining intestinal health. Its activation via GC-C and subsequent production of cGMP drive critical physiological processes of ion and fluid secretion. The quantitative data and experimental protocols outlined in this guide provide a foundational framework for researchers and drug developers. A thorough understanding of this pathway's components and their interactions will continue to fuel the discovery of innovative therapies for a range of gastrointestinal disorders.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scielo.br [scielo.br]

- 3. Guanylate cyclase-C receptor activation: unexpected biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urothis compound and this compound peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scientificarchives.com [scientificarchives.com]

- 6. Current Understanding of this compound Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guanylate cyclase-C/cGMP: an emerging pathway in the regulation of visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Membrane targeting of cGMP-dependent protein kinase is required for cystic fibrosis transmembrane conductance regulator Cl− channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scientificarchives.com [scientificarchives.com]

- 10. Frontiers | Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities [frontiersin.org]

- 11. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of intestinal urothis compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of cGMP and soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. physiologicinstruments.com [physiologicinstruments.com]

- 16. Functional Assessment of Intestinal Tight Junction Barrier and Ion Permeability in Native Tissue by Ussing Chamber Technique [jove.com]

- 17. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 18. physiologicinstruments.com [physiologicinstruments.com]

The Guanylin Peptide: A Comprehensive Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structure and synthesis of the guanylin peptide, a critical regulator of intestinal and renal function. This document details its molecular architecture, the intricacies of its chemical synthesis, and the signaling cascade it initiates upon binding to its receptor. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of gastrointestinal physiology and the development of novel therapeutics targeting the this compound system.

Structure of the this compound Peptide

This compound is a small, heat-stable peptide that plays a pivotal role in regulating fluid and electrolyte balance in the gastrointestinal tract and kidneys.[1] It belongs to the this compound family of peptides, which also includes urothis compound (B126073) and the bacterial heat-stable enterotoxins (STa) produced by pathogenic strains of Escherichia coli.[2][3]

Primary and Secondary Structure

Human this compound is a 15-amino acid peptide with the sequence Pro-Gly-Thr-Cys-Glu-Ile-Cys-Ala-Tyr-Ala-Ala-Cys-Thr-Gly-Cys.[4] A key feature of its structure is the presence of four cysteine residues that form two intramolecular disulfide bonds. These bonds are essential for the peptide's biological activity.[4][5] The disulfide bridges in human this compound are established between the cysteine residues at positions 4 and 12, and between positions 7 and 15.[4]

The solution structure of this compound, as determined by nuclear magnetic resonance (NMR) spectroscopy, reveals that it can exist in two distinct conformational isoforms: a right-handed and a left-handed spiral.[6] This conformational heterogeneity may have implications for its receptor binding and biological activity.

Precursor and Active Forms

This compound is synthesized as a larger precursor protein called preprothis compound, which contains 115 amino acids in humans.[4][7] This precursor undergoes proteolytic cleavage to yield a 94-amino acid prothis compound.[4][7] Further processing of prothis compound releases the biologically active 15-amino acid this compound peptide from its C-terminus.[4]

Synthesis of the this compound Peptide

The chemical synthesis of this compound and its analogs is crucial for research and therapeutic development. Solid-phase peptide synthesis (SPPS) is the most common method employed for this purpose.

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely used for the synthesis of this compound.

Experimental Protocol: Solid-Phase Synthesis of Human this compound

This protocol is adapted from the synthesis of urothis compound and is applicable for the synthesis of human this compound.

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Gly-OH, Fmoc-Thr(tBu)-OH, Fmoc-Cys(Trt)-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-diisopropylethylamine)

-

Deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-dimethylformamide)

-

Solvents: DMF, DCM (dichloromethane)

-

Cleavage cocktail: 92.5% TFA (trifluoroacetic acid), 2.5% H₂O, 2.5% TIS (triisopropylsilane), 2.5% DODT (3,6-dioxa-1,8-octanedithiol)

-

Oxidative folding buffer: 0.1 M Tris-HCl, pH 8.0, containing 1 mM EDTA, 5 mM reduced glutathione (B108866) (GSH), and 0.5 mM oxidized glutathione (GSSG)

Procedure:

-

Resin Swelling: The Fmoc-Cys(Trt)-Wang resin is swelled in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF and DCM.

-

Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is pre-activated with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction is monitored using the Kaiser test.

-

Repeat Cycles: The deprotection and coupling steps are repeated for each amino acid in the this compound sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled, the N-terminal Fmoc group is removed. The peptide is cleaved from the resin and all side-chain protecting groups are removed by treatment with the cleavage cocktail for 2-3 hours.

-

Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude linear peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Disulfide Bond Formation (Oxidative Folding): The purified linear peptide is dissolved in the oxidative folding buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation. The reaction is allowed to proceed at room temperature for 16-24 hours.

-

Final Purification: The folded, biologically active this compound is purified by RP-HPLC to remove any incorrectly folded isomers or remaining linear peptide. The final product is characterized by mass spectrometry.

Logical Workflow for Solid-Phase Peptide Synthesis of this compound

References

- 1. pnas.org [pnas.org]

- 2. benchchem.com [benchchem.com]

- 3. scientificarchives.com [scientificarchives.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound: an endogenous activator of intestinal guanylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of intestinal urothis compound/guanylin receptor-mediated responses by mucosal acidity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Guanylin (GUCA2A) Gene: An In-depth Technical Guide to its Expression and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylin, encoded by the GUCA2A gene, is a peptide hormone that plays a critical role in intestinal homeostasis. It functions as an endogenous ligand for the guanylate cyclase C (GUCY2C) receptor, a key regulator of intestinal fluid and electrolyte balance, epithelial cell proliferation, and differentiation. The dysregulation of the this compound-GUCY2C signaling axis has been increasingly implicated in the pathogenesis of gastrointestinal disorders, most notably colorectal cancer (CRC). Loss of GUCA2A expression is considered an early and consistent event in the development of CRC, highlighting its potential as a biomarker and therapeutic target.[1][2] This technical guide provides a comprehensive overview of GUCA2A gene expression, its intricate regulatory mechanisms, and the experimental methodologies used for its investigation.

Data Presentation: Quantitative Expression of GUCA2A and GUCA2B

The expression of GUCA2A and its paralog, GUCA2B (encoding urothis compound), is predominantly localized to the gastrointestinal tract. Quantitative data from large-scale transcriptomic studies, such as The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project, provide valuable insights into their expression patterns in normal and diseased tissues.

| Gene | Tissue | Expression Level (TPM/FPKM) | Data Source |

| GUCA2A | Colon - Normal | High | GTEx[3] |

| Small Intestine - Normal | High | GTEx[3] | |

| Colorectal Adenocarcinoma | Significantly Decreased | TCGA[4][5] | |

| GUCA2B | Small Intestine - Normal | High | GTEx[3] |

| Colon - Normal | Moderate | GTEx[3] | |

| Colorectal Adenocarcinoma | Significantly Decreased | TCGA[4] |

Table 1: Quantitative mRNA Expression of GUCA2A and GUCA2B in Human Tissues. TPM (Transcripts Per Million) and FPKM (Fragments Per Kilobase of transcript per Million mapped reads) are units for quantifying gene expression from RNA-sequencing data.

| Condition | Gene | Fold Change in mRNA Expression | Cell Line/Model | Reference |

| Silencing of Wnt/β-catenin signaling | GUCA2A | Increased | Human colon cancer cell lines | [6][7] |

| Silencing of Wnt/β-catenin signaling | GUCA2B | Increased | Human colon cancer cell lines | [7] |

| Biallelic Apc inactivation | GUCA2A | Decreased | Mouse colonocytes | [8] |

Table 2: Regulation of GUCA2A and GUCA2B mRNA Expression by the Wnt/β-catenin Signaling Pathway. Fold change is a measure describing how much the expression of a gene changes in response to a particular condition.

Signaling Pathways

This compound-GUCY2C Signaling Pathway

This compound binds to and activates the GUCY2C receptor on the apical surface of intestinal epithelial cells. This activation leads to the conversion of GTP to cyclic GMP (cGMP), a second messenger that mediates the downstream effects of the pathway.[2][9]

Caption: this compound-GUCY2C signaling pathway.

Regulation of GUCA2A Expression by the Wnt/β-catenin Signaling Pathway

The expression of GUCA2A is negatively regulated by the canonical Wnt/β-catenin signaling pathway.[10][11][12] In colorectal cancer, mutations in components of this pathway, such as APC, lead to the stabilization and nuclear accumulation of β-catenin. Nuclear β-catenin then complexes with TCF/LEF transcription factors to regulate the expression of target genes, leading to the transcriptional repression of GUCA2A.[6][13]

Caption: Wnt/β-catenin signaling and its regulation of GUCA2A.

Experimental Protocols

A variety of molecular and cellular biology techniques are employed to study the expression and regulation of the GUCA2A gene.

Experimental Workflow for Studying GUCA2A Expression and Regulation

A general workflow for investigating GUCA2A involves several key stages, from initial sample collection to data analysis and interpretation.

Caption: A typical experimental workflow for studying GUCA2A.

Detailed Methodologies

1. Quantitative Real-Time PCR (qRT-PCR) for GUCA2A mRNA Quantification

-

Objective: To quantify the relative or absolute levels of GUCA2A mRNA in different samples.

-

Protocol:

-

RNA Isolation: Extract total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers specific for GUCA2A, a fluorescent dye (e.g., SYBR Green) or a probe, and a qPCR master mix. Include a no-template control and a no-reverse-transcriptase control.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Relative quantification is typically performed using the ΔΔCt method, normalizing the expression of GUCA2A to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).

-

2. Immunohistochemistry (IHC) for this compound Protein Detection

-

Objective: To visualize the localization of this compound protein within tissue sections.

-

Protocol:

-

Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on positively charged slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) solutions.

-

Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific antibody binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody specific for this compound overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the signal using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei. Dehydrate the sections, clear in xylene, and mount with a coverslip.

-

3. Western Blot for this compound Protein Quantification

-

Objective: To detect and quantify the amount of this compound protein in a sample.

-

Protocol:

-

Protein Extraction: Lyse cells or tissues in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody against this compound, followed by incubation with an HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control protein (e.g., β-actin or GAPDH).

-

4. Chromatin Immunoprecipitation (ChIP) for Transcription Factor Binding Analysis

-

Objective: To determine if a specific transcription factor (e.g., TCF4, CDX2) binds to the promoter region of the GUCA2A gene in vivo.

-

Protocol:

-

Cross-linking: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the transcription factor of interest.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the cross-links by heating.

-

DNA Purification: Purify the DNA from the eluted sample.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the GUCA2A promoter region to quantify the amount of enriched DNA.

-

5. Luciferase Reporter Assay for GUCA2A Promoter Activity

-

Objective: To measure the transcriptional activity of the GUCA2A promoter in response to specific stimuli or transcription factors.

-

Protocol:

-

Plasmid Construction: Clone the promoter region of the GUCA2A gene upstream of a luciferase reporter gene in an expression vector.

-

Cell Transfection: Co-transfect the luciferase reporter construct into cells along with an expression vector for a transcription factor of interest (or treat with a signaling pathway modulator). A control plasmid expressing Renilla luciferase is often co-transfected for normalization of transfection efficiency.

-

Cell Lysis: After a suitable incubation period, lyse the cells using a passive lysis buffer.

-

Luciferase Assay: Measure the firefly luciferase activity in the cell lysate using a luminometer after the addition of a luciferase substrate.

-

Normalization: Measure the Renilla luciferase activity and normalize the firefly luciferase activity to the Renilla activity to control for variations in cell number and transfection efficiency.

-

Conclusion

The regulation of GUCA2A gene expression is a complex process with significant implications for intestinal health and disease. The Wnt/β-catenin signaling pathway plays a central role in its transcriptional repression, a key event in the initiation of colorectal cancer. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to further investigate the intricate biology of this compound and its potential as a diagnostic and therapeutic target. A thorough understanding of its expression, regulation, and signaling pathways is crucial for the development of novel strategies for the prevention and treatment of colorectal cancer and other gastrointestinal disorders.

References

- 1. ffclrp.usp.br [ffclrp.usp.br]

- 2. Frontiers | The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia [frontiersin.org]

- 3. Tissue expression of GUCA2B - Summary - The Human Protein Atlas [proteinatlas.org]

- 4. GUCA2A dysregulation as a promising biomarker for accurate diagnosis and prognosis of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of GUCA2A and COL3A1 as prognostic biomarkers in colorectal cancer by integrating analysis of RNA-Seq data and qRT-PCR validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A β-Catenin-TCF-Sensitive Locus Control Region Mediates GUCY2C Ligand Loss in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Silencing the GUCA2A-GUCY2C tumor suppressor axis in CIN, serrated, and MSI colorectal neoplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "APC-β-Catenin-TCF Signaling Silences the GUCY2C Tumor Suppressor Axis " by Jeffrey Rappaport [jdc.jefferson.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

The Physiological Role of Guanylin in Renal Electrolyte Balance: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physiological role of the guanylin peptide family—primarily this compound and urothis compound (B126073)—in the regulation of renal electrolyte and water balance. It delves into the molecular mechanisms, signaling pathways, and quantitative effects of these peptides on kidney function, offering valuable insights for researchers in nephrology, endocrinology, and cardiovascular disease, as well as professionals in drug discovery and development.

Introduction: The Gut-Kidney Axis in Electrolyte Homeostasis

The maintenance of electrolyte and fluid homeostasis is a complex physiological process involving intricate communication between various organ systems. The this compound family of peptides has emerged as a critical component of a gut-kidney endocrine axis, responding to dietary salt intake to modulate renal salt and water excretion.[1][2] Secreted by intestinal epithelial cells following a salty meal, this compound and urothis compound act as natriuretic hormones, promoting the excretion of sodium (natriuresis), potassium (kaliuresis), and water (diuresis) by the kidneys.[1][3] This system provides a rapid response to fluctuations in dietary salt, complementing the actions of other hormonal systems like the renin-angiotensin-aldosterone system. Dysregulation of the this compound system has been implicated in the pathophysiology of conditions such as hypertension, renal failure, and heart failure, highlighting its potential as a therapeutic target.[4][5][6]

Molecular Mechanisms and Signaling Pathways

This compound peptides exert their effects on renal epithelial cells through at least two distinct signaling pathways: a canonical cGMP-dependent pathway and a more recently described cGMP-independent pathway. The presence of both pathways, and their differential activation in various nephron segments, allows for a nuanced regulation of electrolyte transport.

The cGMP-Dependent Signaling Pathway

The well-established signaling cascade for this compound peptides is initiated by their binding to and activation of guanylate cyclase C (GC-C) , a transmembrane receptor located on the luminal membrane of renal tubular cells, particularly in the proximal tubule.[1][3] This interaction stimulates the intracellular catalytic domain of GC-C to convert guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7] The subsequent increase in intracellular cGMP concentration leads to the activation of cGMP-dependent protein kinase II (PKG-II) and, indirectly, cAMP-dependent protein kinase A (PKA-II) .[7] These kinases then phosphorylate downstream target proteins, including ion channels and transporters, to modulate their activity. A key target is the cystic fibrosis transmembrane conductance regulator (CFTR) , an anion channel whose activation promotes the secretion of chloride and bicarbonate ions.[5][7] This pathway also leads to the inhibition of the Na+/H+ exchanger (NHE) , reducing sodium reabsorption.[8][9]

The cGMP-Independent Signaling Pathway

Compelling evidence for a cGMP-independent signaling pathway comes from studies on GC-C knockout mice, which retain their natriuretic and kaliuretic responses to this compound peptides.[1][4] This alternative pathway is particularly prominent in the cortical collecting duct (CCD).[4] In this nephron segment, this compound and urothis compound are proposed to bind to a distinct, yet to be fully characterized, G-protein coupled receptor (GPCR) .[3] Activation of this receptor is sensitive to pertussis toxin, suggesting the involvement of Gi/o proteins.[3] The downstream signaling cascade involves the activation of phospholipase A2 (PLA2) , leading to the production of arachidonic acid .[3][4] Arachidonic acid or its metabolites then act to inhibit luminal renal outer medullary potassium (ROMK) channels .[4] The inhibition of these K+ channels depolarizes the apical membrane of principal cells, which in turn reduces the electrochemical driving force for sodium reabsorption through the epithelial sodium channel (ENaC), thereby promoting natriuresis.[4]

Quantitative Effects on Renal Electrolyte Excretion

The administration of this compound and urothis compound has been shown to elicit significant and dose-dependent effects on renal electrolyte and water handling. The following tables summarize key quantitative data from studies on isolated perfused rat kidneys and in vivo mouse models.

Table 1: Effects of Urothis compound and this compound on Isolated Perfused Rat Kidney

| Peptide (Concentration) | Glomerular Filtration Rate (ml/g/min) | Fractional Na+ Reabsorption (%) | Change in K+ Excretion |

| Urothis compound | |||

| Control | 0.77 ± 0.07 | 78.7 ± 1.7 | - |

| 0.19 µM | - | Significant Decrease | - |

| 0.66 µM | - | 58.8 ± 4.4 | - |

| 1.9 µM | 1.34 ± 0.3 | - | 50% Increase |

| This compound | |||

| Control | - | 73.9 ± 2.4 | - |

| 0.33 µM | No significant change | No significant change | Significant Increase |

| 1.3 µM | - | 64.5 ± 4.0 | - |

Data adapted from Fonteles et al., 1998.[2][3]

Table 2: In Vivo Effects of this compound Peptides in Wild-Type and GC-C Knockout Mice

| Peptide | Genotype | Natriuresis | Kaliuresis | Diuresis |

| Urothis compound | Wild-Type | Significant Increase | Significant Increase | Significant Increase |

| GC-C (-/-) | Significant Increase | Significant Increase | Significant Increase | |

| This compound | Wild-Type | Significant Increase | Significant Increase | Significant Increase |

| GC-C (-/-) | Significant Increase | Significant Increase | Significant Increase |

Data adapted from Carrithers et al., 2004.[5]

These studies demonstrate that urothis compound is generally more potent than this compound in inducing natriuresis.[3] Notably, the preservation of these effects in GC-C knockout mice underscores the physiological importance of the cGMP-independent signaling pathway in the kidney.[5] Furthermore, urothis compound has been shown to down-regulate the expression of the Na+/K+ ATPase gamma-subunit, providing another mechanism for its natriuretic effect.[10]

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the renal effects of this compound peptides.

In Vivo Renal Clearance Studies in Mice

This protocol is designed to assess the effects of this compound peptides on renal function in a living animal model.

-

Animal Preparation: Anesthetize mice and place them on a thermostatically controlled surgical table to maintain body temperature. Surgically expose the jugular vein for infusion and the carotid artery for blood pressure monitoring and blood sampling. Cannulate the urinary bladder for urine collection.

-

Infusion Protocol: Following a stabilization period, infuse a solution containing inulin (B196767) (for GFR measurement) and the this compound peptide of interest (or vehicle control) at a constant rate.

-

Sample Collection: Collect urine samples at timed intervals (e.g., every 20-30 minutes). Collect blood samples at the beginning and end of each clearance period.

-

Analysis: Measure urine volume, and determine the concentrations of electrolytes (Na+, K+) in urine and plasma using a flame photometer or ion-selective electrodes. Measure inulin concentrations to calculate the glomerular filtration rate (GFR).

-

Calculations: Calculate urine flow rate, electrolyte excretion rates, and fractional excretion of electrolytes using standard formulas.

Isolated Perfused Kidney

This ex vivo technique allows for the study of renal function in the absence of systemic neural and hormonal influences.

-

Kidney Isolation: Anesthetize a rat and cannulate the abdominal aorta and vena cava. Excise the kidney and transfer it to a perfusion apparatus.

-

Perfusion: Perfuse the kidney with a modified Krebs-Henseleit solution containing albumin, glucose, amino acids, and inulin. Maintain the perfusion pressure and temperature at physiological levels.

-

Experimental Intervention: After a stabilization period, add this compound peptides or other test substances to the perfusate.

-

Sample Collection and Analysis: Collect timed urine samples and perfusate samples. Analyze for electrolytes and inulin as described for the in vivo clearance studies.

Patch-Clamp Electrophysiology of Renal Tubule Cells

This technique is used to study the activity of single ion channels in the membranes of renal tubular cells.

-

Tubule Isolation: Isolate cortical collecting ducts (CCDs) from rodent kidneys by manual dissection or enzymatic digestion.

-

Patch-Clamp Recording: Use the whole-cell or single-channel patch-clamp configuration to record ion channel activity. For whole-cell recordings, the pipette solution should mimic the intracellular ionic composition, and the bath solution should resemble the tubular fluid.

-

Experimental Maneuvers: Apply this compound peptides, specific channel blockers, or signaling pathway inhibitors to the bath solution to observe their effects on channel activity.

-

Data Analysis: Analyze the recorded currents to determine channel open probability, conductance, and other kinetic properties.

Measurement of Guanylate Cyclase Activity

This assay quantifies the production of cGMP in response to this compound peptide stimulation.

-

Tissue Preparation: Homogenize kidney tissue or cultured renal cells in a suitable buffer.

-

Assay Reaction: Incubate the tissue homogenate with GTP (the substrate), Mg2+ or Mn2+ (cofactors), and the this compound peptide of interest.

-

cGMP Quantification: Stop the reaction and measure the amount of cGMP produced using a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Measurement of Phospholipase A2 Activity

This assay is used to investigate the cGMP-independent signaling pathway.

-

Cell Culture: Culture renal cells (e.g., from the cortical collecting duct).

-

Radiolabeling: Label the cell membrane phospholipids (B1166683) by incubating the cells with [3H]-arachidonic acid.

-

Stimulation: Stimulate the cells with this compound peptides in the presence or absence of specific inhibitors.

-

Lipid Extraction and Analysis: Extract the lipids from the cells and separate the released [3H]-arachidonic acid from the phospholipids using thin-layer chromatography.

-

Quantification: Quantify the amount of radioactivity in the arachidonic acid spot to determine PLA2 activity.

Conclusion and Future Directions

The this compound peptide system plays a significant and multifaceted role in the regulation of renal electrolyte balance. The dual signaling pathways, cGMP-dependent and -independent, provide a sophisticated mechanism for modulating sodium, potassium, and water excretion in response to dietary salt intake. A thorough understanding of these pathways and their downstream effectors is crucial for elucidating the pathophysiology of diseases characterized by electrolyte and fluid imbalance.

Future research should focus on the precise molecular identification of the G-protein coupled receptor involved in the cGMP-independent pathway, as well as a more detailed characterization of the downstream targets of both signaling cascades. Furthermore, exploring the therapeutic potential of targeting the this compound system for the treatment of hypertension, heart failure, and chronic kidney disease represents a promising avenue for drug development. The experimental protocols outlined in this guide provide a robust framework for advancing our knowledge in this exciting and clinically relevant field.

References

- 1. Renal effects of urothis compound and this compound in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Urothis compound modulates (Na++K+)ATPase in a proximal tubule cell line: Interactions among the cGMP/protein kinase G, cAMP/protein kinase A, and mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comprehensive guide to the ROMK potassium channel: form and function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Physiological evaluation of the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Effect of hydrogen peroxide on ROMK channels in the cortical collecting duct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Mouse Isolated Perfused Kidney Technique [jove.com]

- 9. Determination of phospholipase A2 activity by a colorimetric assay using a pH indicator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of urothis compound on potassium and bicarbonate transport in rat renal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

Proguanylin to Active Guanylin: A Technical Guide to Processing and Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the conversion of the prohormone proguanylin into its active form, this compound, a critical peptide hormone in the regulation of intestinal fluid and electrolyte homeostasis. This document details the molecular players, enzymatic processing, signaling pathways, and key experimental methodologies for studying this process.

Introduction: The this compound Peptide Family

This compound and its analogue, urothis compound, are peptide hormones that play a pivotal role in regulating intestinal and renal function.[1] They are the endogenous ligands for the guanylate cyclase C (GC-C) receptor, a transmembrane protein that, upon activation, initiates a signaling cascade to modulate ion transport.[1] this compound is initially synthesized as a larger, inactive precursor, prothis compound, which undergoes proteolytic processing to yield the active peptide.[2][3]

Molecular Architecture: From Preprothis compound to Active this compound

The synthesis of this compound follows a typical pathway for secreted peptide hormones, involving precursor proteins that are sequentially processed. Human this compound is encoded by the GUCA2A gene.[4]

Table 1: Molecular Forms of Human this compound [2][3][5]

| Molecular Form | Number of Amino Acids | Molecular Weight (approx.) | Activity |

| Preprothis compound | 115 | 12.5 kDa | Inactive |

| Prothis compound | 94 | 10.3 kDa | Inactive |

| This compound | 15 | 1.5 kDa | Active |

The transition from the inactive prohormone to the active hormone is a critical regulatory step. The prosequence of prothis compound is not merely a spacer but plays a crucial role in the correct folding and formation of the disulfide bonds essential for this compound's biological activity.[6][7]

Enzymatic Processing of Prothis compound

The precise endogenous proteases responsible for the in vivo conversion of prothis compound to active this compound are not yet fully elucidated.[7] However, research points towards the involvement of serine proteases present in the intestinal lumen.[8][9]

-

In Vitro Studies: In laboratory settings, serine proteases such as trypsin and chymotrypsin (B1334515) have been shown to cleave prothis compound, releasing active C-terminal fragments.[7][10] V8 protease has also been utilized to activate prothis compound in vitro.[10]

-

Prohormone Convertases: While not definitively shown for prothis compound, prohormone convertases (PCs), such as PC1/3 and PC2, are a family of endoproteases responsible for the processing of many other prohormones within the secretory pathway of neuroendocrine cells, including those in the gut.[11][12][13][14] Their potential role in the intracellular processing of prothis compound before secretion warrants further investigation.

-

Luminal Digestion: Evidence suggests that prothis compound is secreted into the intestinal lumen where it is then processed by digestive proteases.[15][16] This luminal activation would allow for a localized effect of active this compound on the apical membrane of enterocytes where the GC-C receptors are located.